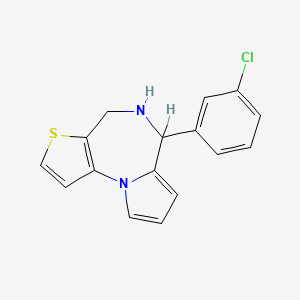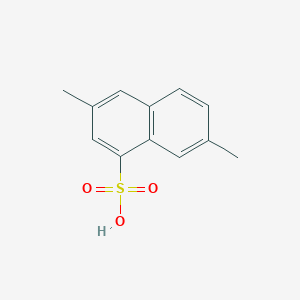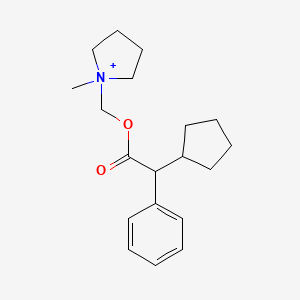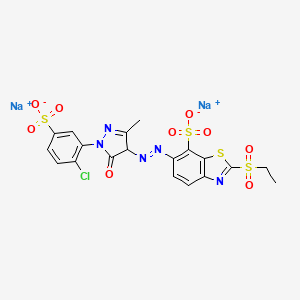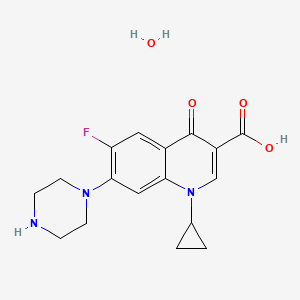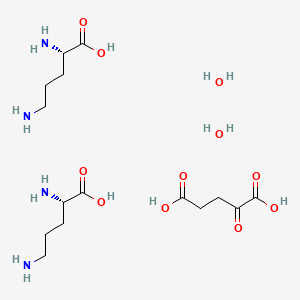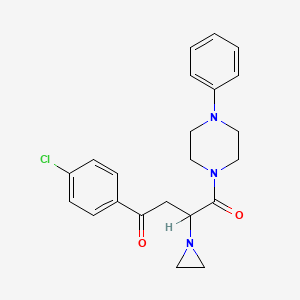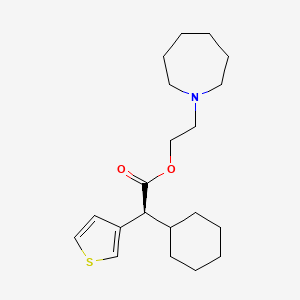![molecular formula C21H20N4O4 B12735167 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]- CAS No. 6647-34-3](/img/structure/B12735167.png)
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of dyes and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- typically involves the reaction of anthraquinone derivatives with appropriate amines. One common method includes the reaction of 2,3-dichloroanthraquinone with 1,4-diaminobutane in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dye synthesis and other chemical processes .
Applications De Recherche Scientifique
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of high-performance materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This property makes it a potential candidate for developing new antimicrobial agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other anthraquinone derivatives, such as:
- 1,4-Diamino-2,3-dichloroanthraquinone
- 1,4-Diamino-2,3-dihydroxyanthraquinone
- 1,4-Diamino-2,3-dimethoxyanthraquinone
Uniqueness
What sets 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications where precise control over chemical properties is required .
Propriétés
Numéro CAS |
6647-34-3 |
|---|---|
Formule moléculaire |
C21H20N4O4 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
4,11-diamino-2-[3-(dimethylamino)propyl]naphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C21H20N4O4/c1-24(2)8-5-9-25-20(28)14-15(21(25)29)17(23)13-12(16(14)22)18(26)10-6-3-4-7-11(10)19(13)27/h3-4,6-7H,5,8-9,22-23H2,1-2H3 |
Clé InChI |
IXKBJZDGNPAGFW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


